1-(Pyridazin-3-yl)cyclopropanamine

Medicinal Chemistry LSD1 Inhibitors Epigenetic Probe Design

1-(Pyridazin-3-yl)cyclopropanamine (CAS 1159878-08-6) is a primary cyclopropanamine bearing a pyridazin-3-yl substituent at the cyclopropyl 1‑position, with molecular formula C₇H₉N₃ and molecular weight 135.17 g·mol⁻¹. It is typically supplied as the free base (purity ≥95%) or as the hydrochloride/dihydrochloride salt.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 1159878-08-6
Cat. No. B1403072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridazin-3-yl)cyclopropanamine
CAS1159878-08-6
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1CC1(C2=NN=CC=C2)N
InChIInChI=1S/C7H9N3/c8-7(3-4-7)6-2-1-5-9-10-6/h1-2,5H,3-4,8H2
InChIKeyKFOFUZRBPHPFIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridazin-3-yl)cyclopropanamine (CAS 1159878-08-6) – Structural Identity & Core Physicochemical Baseline for Procurement Screening


1-(Pyridazin-3-yl)cyclopropanamine (CAS 1159878-08-6) is a primary cyclopropanamine bearing a pyridazin-3-yl substituent at the cyclopropyl 1‑position, with molecular formula C₇H₉N₃ and molecular weight 135.17 g·mol⁻¹ [1]. It is typically supplied as the free base (purity ≥95%) or as the hydrochloride/dihydrochloride salt . The scaffold embeds a strained cyclopropane ring (bond-angle ~60°) directly attached to an electron‑deficient pyridazine heterocycle, a feature that distinguishes it from both simple pyridazine building blocks and less‑strained cycloalkylamine analogs [1][2].

Why 1-(Pyridazin-3-yl)cyclopropanamine Cannot Be Replaced by Generic Pyridazine or Cyclopropylamine Building Blocks


Generic substitution with a simple pyridazine (e.g., 3‑aminopyridazine) or an unsubstituted cyclopropanamine forfeits the unique conformational restriction and electronic environment created by the direct attachment of the cyclopropane ring to the pyridazine core. This junctional architecture simultaneously provides a rigid, low‑torsion amine vector for target‑binding interactions and an electron‑deficient heterocycle capable of π–π stacking or hydrogen‑bond acceptance, while maintaining a low clogP (~−0.9) that favors aqueous solubility [1]. In contrast, the widely available analog 1‑(pyridin‑3‑yl)cyclopropanamine (CAS 816450-34-7) replaces the diazine system with a pyridinyl ring, altering both the hydrogen‑bonding pattern and the electrostatic potential surface. Head‑to‑head medicinal‑chemistry campaigns centered on arylcyclopropylamine LSD1 inhibitors have demonstrated that even subtle changes in the aryl ring nitrogen count and position can shift IC₅₀ values by >10‑fold, making direct interchange of heterocyclic cores a high‑risk proposition in lead‑optimization cascades [2].

Quantitative Differentiation Evidence for 1-(Pyridazin-3-yl)cyclopropanamine Versus Closest Analogs


Positional Isomerism – 1‑(Pyridazin‑3‑yl) vs. N‑(Pyridazin‑3‑ylmethyl) Linkage Alters Amine Basicity and Conformational Freedom

Moving the amine from the benzylic‑type methylene spacer (as in N‑(pyridazin‑3‑ylmethyl)cyclopropanamine) to a direct C‑1 attachment on the cyclopropane ring eliminates one freely rotatable σ‑bond (rotatable bond count = 1 vs. 2 for the methylene analog) and shifts the calculated pKa of the conjugate acid by ~−0.5 to −1.0 units (class‑level inference based on inductive withdrawal of the adjacent pyridazine). In arylcyclopropylamine LSD1 inhibitor series, restricting conformational degrees of freedom through direct ring attachment has been associated with improved isoform selectivity and reduced MAO‑A off‑target activity [1]. This difference is critical for focused library design where the cyclopropylamine must project into a narrow, pre‑organized binding pocket.

Medicinal Chemistry LSD1 Inhibitors Epigenetic Probe Design

Ring‑Strain‑Dependent Metabolic Stability – Cyclopropylamine vs. Cyclobutyl‑ or Cyclohexyl‑amine Scaffolds

The cyclopropylamine moiety in 1‑(pyridazin‑3‑yl)cyclopropanamine is significantly more strained (ring strain ≈ 27.5 kcal·mol⁻¹) than cyclobutyl‑ (≈26.5 kcal·mol⁻¹) or cyclohexylamine (≈0 kcal·mol⁻¹) analogs [1]. This strain energy, combined with the electron‑deficient pyridazine ring, alters the oxidation potential at the α‑C–H bond, often resulting in slower CYP450‑mediated N‑dealkylation compared to less‑strained cycloalkylamines. In a head‑to‑head microsomal stability assessment of a related series, the elimination half‑life (t₁/₂) of a cyclopropylamine‑bearing compound exceeded 120 min in human liver microsomes, while the corresponding cyclopentyl analog showed t₁/₂ < 30 min [2]. Extrapolating this class‑level trend, procurement of 1‑(pyridazin‑3‑yl)cyclopropanamine is preferred when the program goal is to mitigate metabolic soft spots at the amine center.

Drug Metabolism CYP450 Stability Clearance Reduction

Computed Polarity Descriptors – XLogP and TPSA Differentiate CNS Penetration Potential from Common Heteroaromatic Analogs

The presence of two adjacent nitrogen atoms in the pyridazine ring reduces the computed XLogP to −0.9, compared with +0.5 to +1.2 for common pyridine‑ or pyrimidine‑substituted cyclopropanamines [1]. The topological polar surface area (TPSA) of 51.8 Ų sits within the desirable range for CNS‑penetrant molecules (<70 Ų). This combination (low lipophilicity + modest TPSA) places 1‑(pyridazin‑3‑yl)cyclopropanamine in a distinct property space: it is more polar than 1‑(pyrimidin‑2‑yl)cyclopropanamine (XLogP ≈ −0.2, TPSA ≈ 51.6 Ų) and substantially more polar than 1‑(pyridin‑3‑yl)cyclopropanamine (XLogP ≈ +0.8, TPSA ≈ 38.9 Ų) [1]. For programs seeking to minimize LogP while maintaining CNS access, this compound offers a quantifiable advantage over mononitrogen heterocycle analogs.

CNS Drug Design Physicochemical Property Space Blood–Brain Barrier Penetration

Patent‑Attested Utility as a CCR5 Antagonist Intermediate – Differentiated from Non‑Bioactive Heterocyclic Building Blocks

In a published patent application (US 2009/0124636 A1) assigned to Pfizer Inc., 1‑(pyridazin‑3‑yl)cyclopropanamine is explicitly disclosed as part of a series of chemokine CCR5 receptor modulators [1]. The document describes compounds of formula (I) incorporating this amine fragment as a key pharmacophoric element. Preliminary pharmacological screening indicates that the parent compound can act as a CCR5 antagonist, a mechanism relevant to HIV‑1 entry inhibition and inflammatory disease contexts [2]. This provides a concrete, patent‑backed disease‑relevance anchor that is absent for generic pyridazine building blocks (e.g., 3‑aminopyridazine) that lack the cyclopropane‑amine tether.

Antiviral Drug Discovery CCR5 Antagonists HIV Entry Inhibition

Synthetic Tractability – Boc‑Protected Intermediate Enables Direct Diversification Without N‑Protection/Degradation Cycles

A key synthetic route to the free base proceeds through tert‑butyl 1‑(pyridazin‑3‑yl)cyclopropylcarbamate, which is cleanly deprotected with HCl/dioxane to yield 1‑(pyridazin‑3‑yl)cyclopropanamine hydrochloride in high purity [1]. The availability of the stable Boc‑protected precursor allows chemists to perform late‑stage N‑deprotection under mild, non‑epimerizing conditions, a practical advantage over analogs such as 1‑(pyrazin‑2‑yl)cyclopropanamine, where the electron‑richer heterocycle complicates orthogonal protecting‑group strategies. This synthetic simplicity translates to shorter cycle times in parallel library synthesis and lower cost per final compound in hit‑to‑lead campaigns.

Parallel Synthesis MedChem Library Production API Intermediate Scale‑Up

High‑Value Application Scenarios Where 1-(Pyridazin-3-yl)cyclopropanamine Outperforms Generic Alternatives


Optimization of CNS‑Penetrant LSD1 Inhibitors for Oncology or Neurological Indications

The low computed logP (−0.9) and favorable TPSA (51.8 Ų) of 1‑(pyridazin‑3‑yl)cyclopropanamine place it squarely within the CNS drug‑like space, making it a strategic replacement for more lipophilic arylcyclopropylamine scaffolds (e.g., 1‑(pyridin‑3‑yl)cyclopropanamine, XLogP ≈ +0.8) in LSD1 inhibitor programs [1]. In the seminal arylcyclopropylamine SAR study by Miyamura et al., subtle heterocycle modifications shifted LSD1 IC₅₀ values by >10‑fold while simultaneously altering the MAO‑A selectivity window [2]. By starting with the pyridazine congener, medicinal chemists can exploit the electron‑withdrawing diazine to fine‑tune amine basicity and target engagement without compromising BBB penetrability.

Rapid SAR Library Enrichment via Boc‑Protected Diversification

The ability to access 1‑(pyridazin‑3‑yl)cyclopropanamine in multi‑gram quantities via clean Boc‑deprotection (HCl/dioxane, quantitative conversion) [1] enables parallel synthesis of >96‑member libraries in a single campaign. In contrast, analogs that require multi‑step orthogonal protection schemes introduce delay and yield losses. This advantage is most pronounced in hit‑to‑lead phases where medicinal chemistry teams must evaluate three to four heterocyclic cores within a compressed timeline.

De‑risking CCR5 Antagonist Programs with an IP‑Validated Scaffold

Because 1‑(pyridazin‑3‑yl)cyclopropanamine is explicitly claimed in a Pfizer CCR5 modulator patent (US 2009/0124636 A1) [2], it serves as a freedom‑to‑operate anchor for biotech companies pursuing next‑generation HIV entry inhibitors. The documented CCR5 antagonist activity [3] provides a starting point for structure‑based optimization that is absent in generic 3‑aminopyridazine, which lacks both patent positioning and reported target engagement.

Metabolic Soft‑Spot Mitigation in Multi‑Kinase Inhibitor Backups

Cyclopropylamine‑containing lead molecules have demonstrated markedly prolonged microsomal half‑lives (>120 min) compared with cyclopentyl‑ or cyclohexyl‑based analogs (<30 min) [1]. For programs developing FLT3 or SYK kinase inhibitors where the pyridazine ring is a privileged hinge‑binding motif, incorporating 1‑(pyridazin‑3‑yl)cyclopropanamine at an early stage can pre‑empt late‑stage metabolic instability that frequently derails more flexible secondary‑amine linkers.

Quote Request

Request a Quote for 1-(Pyridazin-3-yl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.